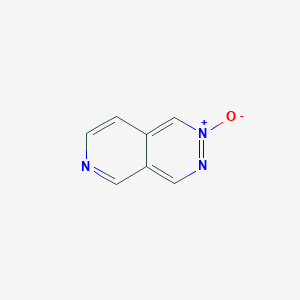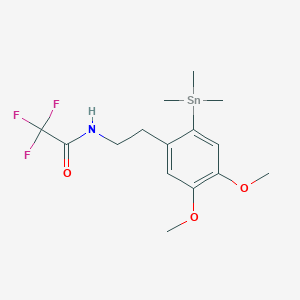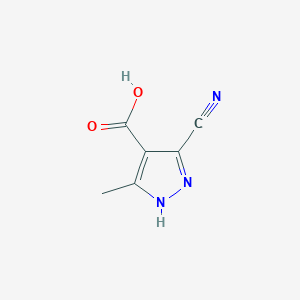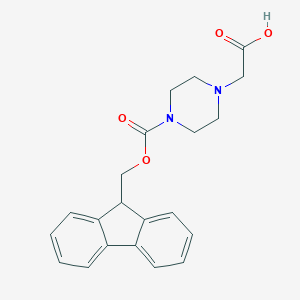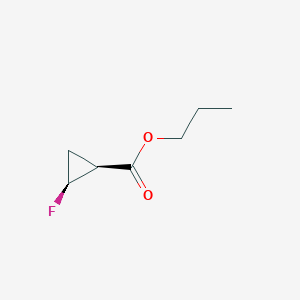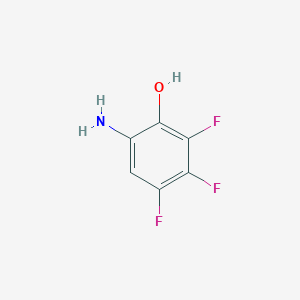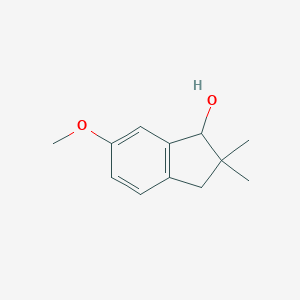
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol, also known as MDI or 6-MeO-MDI, is a psychoactive compound that belongs to the family of indanes. It was first synthesized in 2005 by Alexander Shulgin and is structurally similar to the popular drug MDMA. This compound has gained attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Wirkmechanismus
The mechanism of action of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves the binding of the compound to serotonin and dopamine receptors in the brain. This leads to an increase in the release of these neurotransmitters, which are responsible for regulating mood, appetite, and sleep. Additionally, 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been shown to increase the production of BDNF, which plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects
Studies have shown that 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to an improvement in mood and a decrease in anxiety and depression. Additionally, it has been found to increase the production of BDNF, which is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its unique mechanism of action. This compound has the potential to be used in the development of new treatments for depression, anxiety, and PTSD. However, one limitation of using 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in lab experiments is its potential for abuse. This compound has psychoactive effects and could be misused if not properly controlled.
Zukünftige Richtungen
There are a number of future directions for research on 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol. One area of interest is the development of new treatments for depression, anxiety, and PTSD. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol in humans.
Synthesemethoden
The synthesis of 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form a nitrostyrene intermediate. The nitrostyrene is then reduced using a metal hydride to yield the corresponding amine. Finally, the amine is reacted with a ketone to produce 6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol.
Wissenschaftliche Forschungsanwendungen
6-MeO-6-Methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a unique mechanism of action that involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. Additionally, it has been found to increase the production of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Eigenschaften
CAS-Nummer |
165072-41-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
6-methoxy-2,2-dimethyl-1,3-dihydroinden-1-ol |
InChI |
InChI=1S/C12H16O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6,11,13H,7H2,1-3H3 |
InChI-Schlüssel |
SFMNWJYYJUYIIW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Kanonische SMILES |
CC1(CC2=C(C1O)C=C(C=C2)OC)C |
Synonyme |
2,3-DIHYDRO-2,2-DIMETHYL-6-METHOXY-1H-INDEN-1-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



